molecular formula C20H14ClN3O2S B2672095 5-chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide CAS No. 902869-69-6

5-chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide

Cat. No.: B2672095
CAS No.: 902869-69-6
M. Wt: 395.86
InChI Key: BBVAGPVRRDYHKT-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety, which is known for its significant biological activities.

Preparation Methods

The synthesis of 5-chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide typically involves multiple steps, starting from commercially available substances. The synthetic route often includes the formation of the thiazolo[5,4-b]pyridine core, followed by the introduction of the benzamide moiety. Key steps in the synthesis may involve cyclization reactions, nucleophilic substitutions, and coupling reactions. Reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Chemical Reactions Analysis

5-chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways. This inhibition leads to the disruption of downstream signaling events, ultimately affecting cellular processes such as proliferation and survival .

Comparison with Similar Compounds

5-chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c1-26-17-8-7-13(21)11-15(17)18(25)23-14-5-2-4-12(10-14)19-24-16-6-3-9-22-20(16)27-19/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVAGPVRRDYHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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